molecular formula C21H25BN2O3 B2815321 1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole CAS No. 2377610-75-6

1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole

Cat. No.: B2815321
CAS No.: 2377610-75-6
M. Wt: 364.25
InChI Key: JKSGTMCCDYBYSV-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a methoxyphenylmethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodiazole with 4-methoxybenzyl chloride in the presence of a base to form the intermediate 1-[(4-methoxyphenyl)methyl]-1,3-benzodiazole. This intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The dioxaborolane group can participate in boron-mediated reactions, which are crucial in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole is unique due to the presence of both the methoxyphenylmethyl and dioxaborolane groups.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BN2O3/c1-20(2)21(3,4)27-22(26-20)16-8-11-19-18(12-16)23-14-24(19)13-15-6-9-17(25-5)10-7-15/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSGTMCCDYBYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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